4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline
Description
4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline (CAS: 199328-74-0) is a quinazoline derivative with a molecular formula of C₁₄H₁₇ClN₂O₄ and a molecular weight of 312.75 g/mol . Its structure features a quinazoline core substituted with chlorine at position 4, methoxy at position 6, and a 2-methoxyethoxy group at position 6. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors like erlotinib and gefitinib, which target epidermal growth factor receptor (EGFR) .
Properties
IUPAC Name |
4-chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-16-3-4-18-11-6-9-8(5-10(11)17-2)12(13)15-7-14-9/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQOUPJMWGXARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline typically involves multiple steps. One common method includes the alkylation of ethyl 3,4-dihydroxybenzoate using 2-bromoethylmethyl ether and potassium carbonate, followed by nitration with nitric acid and acetic acid . This process yields ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, which is further processed to obtain the desired quinazoline derivative.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the quinazoline ring or the attached functional groups.
Common Reagents and Conditions
Substitution Reactions: Typically use nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often employ oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction reactions can lead to modified quinazoline rings .
Scientific Research Applications
Medicinal Chemistry
Targeted Cancer Therapies
The compound is primarily recognized for its role as a precursor in the synthesis of receptor tyrosine kinase inhibitors. It has shown promise in developing targeted therapies for various cancers, including non-small cell lung cancer, colorectal cancer, and breast cancer. Specifically, it acts as an inhibitor of tyrosine kinase enzymes such as the epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways .
Mechanism of Action
4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline inhibits key proteins involved in cell signaling pathways, leading to reduced cell proliferation and potential cell cycle arrest. This inhibition is particularly relevant for Aurora Kinase 2 (ARK-2) and Platelet-Derived Growth Factor (PDGF), which play critical roles in tumor growth and metastasis .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is employed to investigate enzyme inhibition mechanisms. By studying its interactions with various kinases, researchers can gain insights into complex biological pathways that govern cellular functions. This understanding can lead to the development of new therapeutic strategies targeting these pathways .
Agricultural Chemistry
Agrochemical Development
The compound is also being explored for its potential use in agricultural chemistry. Research indicates that it may enhance crop resistance to pests and diseases, thus contributing to more sustainable agricultural practices. Its chemical properties allow for modifications that can lead to effective agrochemical formulations .
Material Science
Advanced Material Formulation
In material science, this compound is utilized in creating advanced materials such as polymers and coatings. These materials often require specific chemical properties that this compound can provide, enhancing performance in various industrial applications .
Diagnostic Applications
Imaging Techniques Development
Researchers are investigating the compound's potential role in developing diagnostic agents that improve imaging techniques in medical settings. The ability to target specific biological markers can enhance the accuracy of diagnostic imaging, leading to better patient outcomes .
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Synthesis of cancer therapies; Tyrosine kinase inhibitors |
| Biochemical Research | Enzyme inhibition studies; Understanding signaling pathways |
| Agricultural Chemistry | Development of pest-resistant agrochemicals |
| Material Science | Formulation of advanced polymers and coatings |
| Diagnostic Applications | Development of imaging agents |
Case Studies
-
Cancer Treatment Development
A study highlighted the efficacy of this compound derivatives in inhibiting EGFR-related tumors. In vivo models showed significant tumor regression when treated with these compounds, demonstrating their potential as effective cancer therapies . -
Enzyme Interaction Analysis
Research focused on the interaction between this compound and ARK-2 revealed that it effectively inhibits the enzyme's activity, leading to reduced cell cycle progression in cancer cells. This finding supports its application as a therapeutic agent against proliferative diseases . -
Agricultural Field Trials
Field trials using formulations containing this compound indicated improved resistance in crops against common pests, suggesting its viability as an agrochemical component .
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit the activity of certain enzymes, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cell signaling and cancer progression . By inhibiting EGFR-TK phosphorylation, this compound can block tumor cell signal transduction, leading to the inhibition of tumor growth and induction of apoptosis .
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity : The 2-methoxyethoxy group in the target compound improves water solubility compared to benzyloxy (162364-72-9) but is less polar than piperazine-containing derivatives (894426-67-6) .
- Reactivity : The 2-chloroethoxy substituent in 183322-19-2 allows for nucleophilic displacement reactions, making it a versatile intermediate .
- Bioactivity: ZD1839 demonstrates the importance of anilino and morpholinyl groups in targeting EGFR, suggesting that substituent positioning and polarity are critical for activity .
Biological Activity
4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core with specific substituents that enhance its pharmacological properties. The presence of the chloro and methoxy groups at positions 4 and 6, along with the methoxyethoxy group at position 7, contributes to its interaction with biological targets.
The primary mechanism of action for this compound involves inhibition of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). This inhibition is crucial in regulating cell proliferation and survival pathways, making it a target for cancer therapies.
Target Receptors
- EGFR : Overexpression is linked to various cancers. Inhibition can lead to reduced tumor growth.
- VEGFR : Involved in angiogenesis; compounds targeting this receptor can impede tumor blood supply.
Biological Activity Data
| Biological Activity | IC50 Values | Cell Lines Tested |
|---|---|---|
| EGFR Inhibition | 15 nM | HCC827 |
| VEGFR-2 Inhibition | 36.78 nM | Various solid tumor xenografts |
| Cytotoxicity | 5–10 μM | HepG2, A549, MCF-7 |
Case Studies and Research Findings
- Antitumor Activity : Research indicates that derivatives of quinazoline, including this compound, exhibit significant antitumor properties. A study showed that this compound effectively reduced tumor size in xenograft models when administered at doses of 50 mg/kg .
- Mechanistic Insights : In vitro studies revealed that the compound induces apoptosis in cancer cell lines by upregulating pro-apoptotic factors like caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 . Flow cytometry analyses confirmed G2/M phase cell cycle arrest, indicating a potent mechanism against cancer cell proliferation.
- Comparative Studies : When compared to established EGFR inhibitors like gefitinib, this compound demonstrated comparable or superior efficacy against specific cancer cell lines, highlighting its potential as a therapeutic agent .
Pharmacokinetics
The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics. Studies indicate good oral bioavailability and tolerability in long-term administration scenarios .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline, and how are key intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions starting with substituted benzoate derivatives. For example, a five-step process includes nitration, reduction, cyclization, and chlorination, as demonstrated in the synthesis of analogous quinazolines . Key intermediates (e.g., nitro derivatives or hydroxylated precursors) are characterized via NMR and mass spectrometry to confirm structural integrity. Reaction yields (e.g., 29.2% over five steps) and purity (>95%) are optimized using controlled conditions (e.g., reflux in HCl for chlorination) .
Q. Which analytical techniques are critical for structural elucidation of this quinazoline derivative?
- Methodology :
- NMR Spectroscopy : and NMR identify substituent positions (e.g., methoxy vs. chloro groups) and confirm regioselectivity in cyclization steps .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between isomeric byproducts .
- X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., 81.18° between quinazoline and benzene rings in related compounds) to confirm stereoelectronic effects .
Q. How does the methoxyethoxy substituent influence solubility and reactivity in downstream functionalization?
- Methodology : The 2-methoxyethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, THF), facilitating nucleophilic substitution reactions. Reactivity at the 4-chloro position is assessed via hydrolysis (using NaOH/EtOH) or substitution with amines/thiols under basic conditions. Comparative studies with analogs lacking this group show reduced aqueous solubility (<10 mg/mL) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodology :
- Substituent Modification : Replace the 2-methoxyethoxy group with piperidinylmethoxy or benzyloxy groups to evaluate changes in enzyme inhibition (e.g., kinase targets). For example, 4-chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline shows improved selectivity for EGFR kinase due to steric and electronic effects .
- Activity Comparison : Use IC assays to compare derivatives (see Table 1).
Table 1 : SAR of Selected Quinazoline Derivatives
Q. What strategies resolve contradictions in reported enzyme inhibition data for quinazoline derivatives?
- Methodology :
- Assay Standardization : Re-evaluate inhibition under uniform conditions (e.g., ATP concentration, pH). For instance, discrepancies in EGFR inhibition (IC ranging from 8–30 nM) may arise from varying assay temperatures (25°C vs. 37°C) .
- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) identifies binding pose variations caused by solvent effects or protein flexibility .
Q. How can regioselectivity challenges during functionalization of the quinazoline core be mitigated?
- Methodology :
- Directed Metalation : Use directing groups (e.g., boronic esters) to achieve selective C-H activation at position 2 or 4 .
- Protection/Deprotection : Temporarily protect the 7-(2-methoxyethoxy) group with tert-butyldimethylsilyl (TBS) ethers during chlorination to prevent side reactions .
Q. What are the mechanistic implications of the compound’s interaction with magnesium ions in electrochemical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
